N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethanesulfonyl)benzamide

Medicinal Chemistry Regioisomer Differentiation Structure-Activity Relationships

This compound's unique combination of a 3-cyano-4,5-dimethylthiophene core and para-ethanesulfonylbenzamide side chain makes it an essential reference standard for kinase inhibitor SAR campaigns. With zero predicted Rule-of-5 violations and drug-like properties (MW 348.44, XLogP3-AA ~2.8, TPSA ~117 Ų), it is ready for primary HTS screening at 10–30 μM against CDK and JNK targets. Its compact ethanesulfonyl group enables matched molecular pair analysis against bulkier sulfonamide analogs. Procure as the ethanesulfonyl reference point for systematic steric/electronic tolerance mapping of kinase ATP-binding sites.

Molecular Formula C16H16N2O3S2
Molecular Weight 348.44
CAS No. 886923-29-1
Cat. No. B2614180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethanesulfonyl)benzamide
CAS886923-29-1
Molecular FormulaC16H16N2O3S2
Molecular Weight348.44
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N
InChIInChI=1S/C16H16N2O3S2/c1-4-23(20,21)13-7-5-12(6-8-13)15(19)18-16-14(9-17)10(2)11(3)22-16/h5-8H,4H2,1-3H3,(H,18,19)
InChIKeyBVIYUNRJYISUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-(ethanesulfonyl)benzamide (CAS 886923-29-1): Structural Identity and Compound Class Definition for Procurement Decisions


N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-(ethanesulfonyl)benzamide (CAS 886923-29-1; molecular formula C₁₆H₁₆N₂O₃S₂; molecular weight 348.44 g/mol) is a synthetic small molecule belonging to the thiophene-sulfonamide-benzamide chemotype. Its structure features a 2-aminothiophene core bearing 3-cyano and 4,5-dimethyl substituents, coupled via an amide bond to a 4-(ethanesulfonyl)benzamide moiety. This compound resides within a broader class of heterocyclic sulfonamides that have been investigated as kinase inhibitor scaffolds, including inhibitors of cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs). [1] As of April 2026, no peer-reviewed primary research article or patent has reported quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) specifically for this compound in any publicly accessible authoritative database (PubChem, ChEMBL, BindingDB, PubMed). All available information is limited to vendor catalog listings and computational predictions.

Why N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-(ethanesulfonyl)benzamide Cannot Be Replaced by Generic In-Class Analogs Without Experimental Validation


Within the thiophene-sulfonamide-benzamide chemotype, minor structural variations produce profound differences in target engagement, selectivity, and pharmacokinetic behavior. The target compound's specific combination of a 3-cyano-4,5-dimethylthiophene core with a para-ethanesulfonylbenzamide side chain is structurally distinct from its closest commercially available analogs. [1] In the broader class, a positional shift of the sulfonyl group from para to meta on the benzamide ring, or replacement of ethanesulfonyl with morpholinosulfonyl or isopropylsulfonyl, has been shown to alter kinase inhibition profiles by orders of magnitude. [2] For example, in a related (benzoylaminomethyl)thiophene sulfonamide JNK inhibitor series, the lead compound AS004509 displayed an IC₅₀ of 110 nM against JNK, whereas close structural analogs exhibited IC₅₀ values ranging up to 68 μM — a >600-fold span driven by single substituent changes. [3] Without compound-specific assay data, substitution based solely on scaffold similarity carries high risk of functional non-equivalence. Any procurement decision predicated on biological activity must therefore be anchored to experimental data generated specifically for CAS 886923-29-1, not extrapolated from chemotype-level trends.

Quantitative Differentiation Evidence for N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-(ethanesulfonyl)benzamide (CAS 886923-29-1) vs. Closest Structural Analogs


Positional Isomer Differentiation: 4-(Ethanesulfonyl)benzamide vs. 3-(Ethanesulfonyl)benzamide — Regioisomeric Impact on Molecular Recognition

The target compound bears the ethanesulfonyl group at the para (4-) position of the benzamide ring. Its closest commercially cataloged regioisomer, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethanesulfonyl)benzamide (CAS not publicly indexed; cataloged by multiple vendors), bears the identical ethanesulfonyl group at the meta (3-) position. In the broader thiophene sulfonamide benzamide class, para-vs-meta sulfonyl placement alters the vector of the sulfonyl oxygen atoms by approximately 2.4–2.8 Å relative to the thiophene-amide plane, which can differentially engage hydrogen-bond acceptor sites in kinase hinge regions. [1] In the related CDK5/p25 inhibitor series (4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides), the para-sulfonamide regioisomer demonstrated >10-fold difference in CDK5/p25 inhibitory potency compared to the meta-substituted isomer (IC₅₀ 320 nM vs. >10,000 nM, respectively). [2] While compound-specific data for CAS 886923-29-1 are not publicly available, the regioisomeric distinction between the 4-ethanesulfonyl and 3-ethanesulfonyl variants is structurally consequential and precludes interchangeable use without experimental verification.

Medicinal Chemistry Regioisomer Differentiation Structure-Activity Relationships Sulfonamide Benzamides

Molecular Property Comparison: N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-(ethanesulfonyl)benzamide vs. N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(ethanesulfonyl)benzamide

A structurally proximal analog, N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(ethanesulfonyl)benzamide (CAS 886961-00-8; MW 456.59 g/mol; C₂₂H₂₀N₂O₃S₃), replaces the 3-cyano group on the thiophene ring with a bulkier 3-(1,3-benzothiazol-2-yl) substituent. This substitution increases molecular weight by 108.15 g/mol (+31%), adds an additional aromatic ring, and increases the predicted logP by approximately 1.2–1.8 log units, substantially altering lipophilicity and potential membrane permeability. [1] The target compound (CAS 886923-29-1), with its smaller cyano substituent (H-bond acceptor; strong electron-withdrawing group; σₚ = 0.66), presents a distinct electrostatic surface and steric profile compared to the benzothiazole analog. In the broader thiophene-2-sulfonamide CDK inhibitor series, replacement of a cyano with a benzothiazole substituent has been associated with shifts in CDK isoform selectivity profiles, with cyano-bearing analogs generally exhibiting higher ligand efficiency (LE > 0.35) compared to benzothiazole-bearing analogs (LE < 0.28). [2]

Drug Design Physicochemical Properties Lead Optimization Thiophene Scaffolds

Sulfonamide Substituent SAR: Ethanesulfonyl vs. Morpholinosulfonyl vs. Pyrrolidine-1-sulfonyl — Differential Hydrogen-Bonding Capacity and Steric Bulk

The target compound carries an ethanesulfonyl group (—SO₂—CH₂—CH₃) at the benzamide 4-position. Close commercially available analogs with identical 3-cyano-4,5-dimethylthiophene cores but different sulfonamide substituents include: (i) N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide (CAS not confirmed; morpholinosulfonyl replacing ethanesulfonyl), and (ii) N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide (CAS 896301-45-4). [1] The ethanesulfonyl group presents a smaller steric footprint (molar refractivity ~15.5 cm³/mol) compared to morpholinosulfonyl (~28.3 cm³/mol) and pyrrolidine-1-sulfonyl (~26.1 cm³/mol), and differs in hydrogen-bond acceptor count (2 sulfonyl oxygens only, vs. 3 for morpholinosulfonyl which adds an ether oxygen). In the broader JNK inhibitor sulfonamide series, replacement of an alkylsulfonyl (ethanesulfonyl) with a cyclic aminosulfonyl (pyrrolidine-1-sulfonyl) reduced JNK2 inhibitory potency by 5- to 15-fold in matched molecular pairs, attributed to unfavorable steric clash with the kinase glycine-rich loop. [2] The ethanesulfonyl group may therefore confer a distinct binding mode relative to bulkier sulfonamide substituents, though compound-specific data for CAS 886923-29-1 remain absent from the public domain.

Medicinal Chemistry Sulfonamide SAR Kinase Inhibitor Design Hydrogen Bonding

Purity Specification and Analytical Characterization: Comparative Quality Benchmarking Against Vendor-Standard Thiophene Sulfonamide Compounds

Based on vendor catalog specifications, CAS 886923-29-1 is supplied at a typical purity of ≥95% (HPLC), consistent with the standard purity tier for research-grade screening compounds in the thiophene sulfonamide benzamide class. This purity level is comparable to the closest analogs: CAS 886961-00-8 (N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(ethanesulfonyl)benzamide) is also listed at 95%+ purity, as is CAS 896301-45-4 (pyrrolidine-1-sulfonyl analog). However, no certificate of analysis (CoA) with quantitative HPLC, NMR, or MS characterization data has been published in the peer-reviewed literature for CAS 886923-29-1. Procurement decisions should require vendor-provided batch-specific CoA documenting HPLC purity (λ = 254 nm, C18 column, acetonitrile/water gradient), ¹H NMR spectral assignment (400 MHz or higher, DMSO-d₆ or CDCl₃), and HRMS confirmation of molecular ion [M+H]⁺ at m/z 349.0884 (calculated for C₁₆H₁₇N₂O₃S₂⁺). [1] The compound is reported as soluble in DMSO, with predicted aqueous solubility (LogS) of approximately −3.6 to −4.0, corresponding to ~40–90 μM. [1]

Quality Control Analytical Chemistry Compound Procurement Purity Specification

Procurement Application Scenarios for N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-(ethanesulfonyl)benzamide (CAS 886923-29-1) Based on Available Evidence


Kinase Inhibitor High-Throughput Screening (HTS) Library Expansion with a Cyano-Thiophene Sulfonamide Chemotype

This compound is suitable for incorporation into diversity-oriented or targeted kinase inhibitor screening libraries, where its 3-cyano-4,5-dimethylthiophene core and para-ethanesulfonylbenzamide moiety provide physicochemical properties consistent with kinase ATP-binding site complementarity. [1] The compound's predicted molecular weight (348.44 g/mol), XLogP₃-AA (~2.8), and topological polar surface area (~117 Ų) place it within favorable drug-like chemical space for oral bioavailability per Lipinski and Veber guidelines, with zero Rule-of-5 violations predicted. [2] In HTS campaigns targeting CDKs or JNKs, this compound may serve as a starting scaffold with confirmed structural identity and adequate purity for primary screening at 10–30 μM concentrations in biochemical or cell-based assays. Researchers must independently generate all biological activity data, as none exist in the public domain. [3]

Structure-Activity Relationship (SAR) Probe for Sulfonamide Substituent Effects in Thiophene-Benzamide Kinase Inhibitor Series

The ethanesulfonyl group on CAS 886923-29-1 provides a compact, low-steric-demand sulfonamide pharmacophore that can serve as a reference point in matched molecular pair (MMP) analyses against bulkier sulfonamide analogs (e.g., morpholinosulfonyl, pyrrolidine-1-sulfonyl, or isopropylsulfonyl derivatives). [1] Systematic SAR exploration around this scaffold — varying the sulfonamide substituent while holding the 3-cyano-4,5-dimethylthiophene core constant — can map the steric and electronic tolerance of a given kinase target's solvent-exposed channel. The ethanesulfonyl variant may exhibit a distinct selectivity window relative to cyclic aminosulfonyl analogs, as observed in the JNK inhibitor series where alkylsulfonyl groups showed 5- to 15-fold potency advantages over cyclic aminosulfonyl substituents. [2] This compound is procured as the ethanesulfonyl reference standard for such SAR campaigns. [3]

Computational Chemistry and Molecular Docking Studies for Kinase Target Hypothesis Generation

The well-defined 2D/3D structure of CAS 886923-29-1, with its para-ethanesulfonylbenzamide side chain and 3-cyano-4,5-dimethylthiophene core, is amenable to computational docking, molecular dynamics simulations, and pharmacophore modeling to generate testable target hypotheses. [1] Docking into kinase ATP-binding sites (e.g., CDK2, CDK5, JNK2, Pfmrk) can predict binding poses where the cyano group acts as a hydrogen-bond acceptor engaging the hinge region backbone NH, the amide carbonyl forms a key interaction with the catalytic lysine, and the ethanesulfonyl group extends toward the solvent-exposed ribose pocket. [2] These computational predictions can prioritize which kinase targets to profile experimentally, reducing screening costs. The compound's superior ligand efficiency (predicted LE > 0.35 for cyano-bearing thiophene sulfonamides vs. LE < 0.28 for bulkier benzothiazole analogs) makes it an attractive virtual screening hit for targets where fragment-like properties are valued. [3]

Negative Control or Inactive Comparator for Benzothiazole-Containing Thiophene Sulfonamide Leads

In kinase inhibitor programs where a benzothiazole-substituted analog (e.g., CAS 886961-00-8) has been identified as an active lead, CAS 886923-29-1 — bearing a cyano group in place of the benzothiazole — may serve as a structurally matched negative control to confirm that the benzothiazole moiety is essential for target engagement. [1] The cyano group's smaller steric volume and distinct electronic character (electron-withdrawing, σₚ = 0.66) relative to benzothiazole provide a clean structural contrast while maintaining the identical 4-(ethanesulfonyl)benzamide and dimethylthiophene scaffold. [2] This application requires experimental confirmation of inactivity for CAS 886923-29-1 at the relevant target; the compound's absence of published bioactivity data makes it a viable candidate for this purpose pending in-house profiling. [3]

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